REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([F:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:12]O.S(=O)(=O)(O)O>>[Br:1][C:2]1[C:3]([F:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:12])=[O:6]
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Name
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|
Quantity
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10.4 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=O)O)C=CC1)F
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CO
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Name
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Quantity
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6 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 1 hr
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Duration
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1 h
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Type
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CUSTOM
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Details
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the MeOH was removed under reduced pressure
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Type
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ADDITION
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Details
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the acidic residue was poured into cold water and EtOAc
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over NaSO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C(=C(C(=O)OC)C=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |